

# A Comprehensive Technical Review of Phenethyl Acetate for Scientific Applications

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

**Phenethyl acetate**, a naturally occurring ester with a characteristic pleasant floral aroma, has garnered significant attention across various scientific disciplines. While widely recognized for its application in the fragrance and flavor industries, its utility extends to pharmaceutical formulations and as a versatile chemical intermediate. This technical guide provides a comprehensive review of **phenethyl acetate**, summarizing its chemical and physical properties, detailing synthesis methodologies, and exploring its biological significance.

### **Chemical and Physical Properties**

**Phenethyl acetate**, with the chemical formula C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>, is the ester formed from the condensation of phenethyl alcohol and acetic acid.[1] It is a colorless liquid with a scent reminiscent of roses and honey and a taste profile described as raspberry-like.[1][2] It is found in a variety of fruits and biological products.[1] The compound's physical and chemical characteristics are crucial for its application in diverse experimental and industrial settings.

Table 1: Physical and Chemical Properties of Phenethyl Acetate



Property	Value	References
Molecular Formula	C10H12O2	[1][3]
Molecular Weight	164.20 g/mol	[3][4]
CAS Number	103-45-7	[3]
Appearance	Colorless liquid	[2][5]
Odor	Floral, rosy, honeyed	[2][6]
Density	1.032 g/mL at 25 °C	[2]
Boiling Point	238-239 °C	[2][3]
Melting Point	-31.1 °C	[1][3]
Refractive Index	n20/D 1.498	
Solubility	Insoluble in water; soluble in organic solvents and oils [3][4]	
Flash Point	105 °C (221 °F)	[5]
Vapor Density	5.67 (vs air)	

### **Spectroscopic Data**

The structural elucidation of **phenethyl acetate** is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Phenethyl Acetate** (Solvent: CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
7.32 – 7.20	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )	[7]
4.28	t	2H	-OCH <sub>2</sub> -	[7]
2.94	t	2H	-CH2-Ph	[7]
2.04	S	3H	-C(=O)CH₃	[7]

Table 3: 13C NMR Spectroscopic Data for Phenethyl Acetate (Solvent: CDCl3)

Chemical Shift (ppm)	Assignment	Reference
171.22	C=O	[7]
137.95	Aromatic C (quaternary)	[7]
129.03	Aromatic CH	[7]
128.64	Aromatic CH	[7]
126.70	Aromatic CH	[7]
65.08	-OCH <sub>2</sub> -	[7]
35.21	-CH <sub>2</sub> -Ph	[7]
21.12	-C(=O)CH₃	[7]

Table 4: Mass Spectrometry Data for Phenethyl Acetate

m/z	Relative Intensity	Fragment	Reference
164	[M] <sup>+</sup>	Molecular Ion	[7]
105	99.99	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>	[3]
43	85.0	[CH₃CO] <sup>+</sup>	[3]



### **Synthesis of Phenethyl Acetate**

**Phenethyl acetate** can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired purity, scale, and economic feasibility.

### **Chemical Synthesis**

1. Esterification of Phenethyl Alcohol

This is a common laboratory and industrial method involving the reaction of phenethyl alcohol with acetic acid or its derivatives.

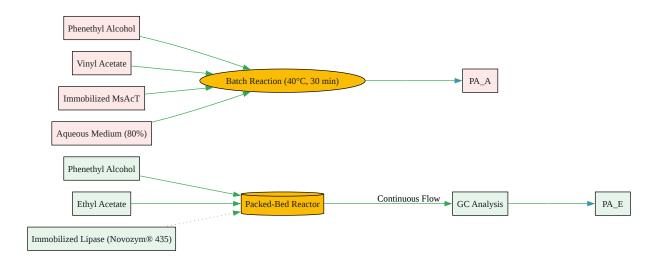
- Experimental Protocol:
  - In a round-bottomed flask equipped with a reflux condenser, mix phenethyl alcohol and an excess of acetic acid.
  - Add a catalytic amount of a strong acid, such as sulfuric acid.
  - Heat the mixture to reflux for several hours.
  - After cooling, pour the mixture into water.
  - Separate the organic layer, wash it with a sodium bicarbonate solution to neutralize the excess acid, and then with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
  - Purify the product by distillation under reduced pressure.[8]
- 2. Synthesis from Benzyl Chloride

An alternative chemical route starts from benzyl chloride.

- Experimental Protocol:
  - React benzyl chloride with ethyl acetoacetate in the presence of a catalyst (e.g., sodium methoxide) to synthesize benzylacetone.



- Treat the resulting benzylacetone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at room temperature to yield **phenethyl acetate**.
- The m-chlorobenzoic acid byproduct can be recovered by acidifying the aqueous layer.[9]





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